molecular formula C19H23N3O2 B2900341 N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide CAS No. 2380044-02-8

N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide

Cat. No.: B2900341
CAS No.: 2380044-02-8
M. Wt: 325.412
InChI Key: VCJHKYNAOFTMOO-UHFFFAOYSA-N
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Description

N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a benzyl group, a pyridin-4-yloxymethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.

    Attachment of the Pyridin-4-yloxymethyl Group: This step involves the reaction of the piperidine derivative with a pyridin-4-yloxymethyl halide.

    Formation of the Carboxamide Group: The final step involves the conversion of the piperidine derivative to the carboxamide form, typically using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyridin-4-yloxymethyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-3-(methoxycarbonyl)piperidine-1-carboxamide
  • N-Benzyl-4-piperidone-3-carboxamide
  • N-Benzyl-3-(pyridin-3-yloxymethyl)piperidine-1-carboxamide

Uniqueness

N-benzyl-3-[(pyridin-4-yloxy)methyl]piperidine-1-carboxamide is unique due to the specific arrangement of its substituents, which can confer distinct biological and chemical properties. The presence of the pyridin-4-yloxymethyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzyl-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(21-13-16-5-2-1-3-6-16)22-12-4-7-17(14-22)15-24-18-8-10-20-11-9-18/h1-3,5-6,8-11,17H,4,7,12-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJHKYNAOFTMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NCC2=CC=CC=C2)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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